Dibutyl sulfate
Description
Historical Context of Alkylating Reagents in Organic Chemistry
The history of alkylating agents is intertwined with the development of modern chemistry. While early examples of alkylation reactions can be traced back to the 19th century, their systematic study and application began in the early 20th century. Notably, the investigation of sulfur mustards during World War I, though grim in its origins, inadvertently revealed their potent biological alkylating capabilities, leading to bone marrow suppression and lymphoid aplasia. nih.gov This observation sparked interest in their potential therapeutic applications and laid the groundwork for the development of the first generation of anticancer chemotherapeutics. cuni.czaacrjournals.org The first trials in the 1930s showed promising results in treating certain cancers in mice and later in humans. cuni.cz The landmark discovery of nitrogen mustard's efficacy in the 1940s is considered a pivotal moment in the history of anticancer drugs targeting nucleic acids. researchgate.net
Evolution of Alkylation Methodologies and Their Significance
Alkylation methodologies have evolved significantly over the years, driven by the need for greater efficiency, selectivity, and milder reaction conditions. Early methods often relied on harsh reagents and conditions, limiting their scope and applicability. The development of new alkylating agents and catalytic systems has been a major focus of research. For instance, the transition from highly toxic reagents like methyl iodide and dimethyl sulfate (B86663) to safer alternatives such as polymer-bound methyl sulfonate and dimethyl carbonate represents a significant advancement. arkat-usa.org Modern approaches, including visible light-catalyzed reactions, offer efficient and streamlined pathways for synthesizing complex molecules like alkyl tertiary amines. researchgate.net The continuous development of novel methods is crucial for advancing synthetic chemistry and enabling the creation of new materials and medicines. acs.org
Role of Dialkyl Sulfates in Contemporary Synthetic Strategies
Dialkyl sulfates, such as dimethyl sulfate and dibutyl sulfate, are powerful and versatile alkylating agents in modern organic synthesis. researchgate.netbrill.com They are particularly effective in the alkylation of a wide range of nucleophiles, including alcohols, phenols, and amines. thieme-connect.com A recent innovation involves the use of tetrabutylammonium (B224687) bisulfate to activate dialkyl sulfates, enabling O-sulfation of various functional groups under mild conditions. researchgate.netnih.gov This method has proven effective for a diverse array of substrates, including complex molecules like carbohydrates and amino acids. researchgate.net
Comparison with Other Alkylating Agents (e.g., Dimethyl Sulfate)
While both dimethyl sulfate and this compound are effective alkylating agents, their reactivity and applications can differ. Dimethyl sulfate is a highly reactive and widely used methylating agent. brill.com However, its high toxicity is a significant drawback. arkat-usa.org this compound, while also a potent alkylating agent, is generally less reactive than its methyl counterpart. chemicalbook.com This difference in reactivity can be advantageous in certain synthetic applications where greater selectivity is required.
In comparison to other classes of alkylating agents, such as alkyl halides and sulfonates, dialkyl sulfates offer distinct advantages. For example, in the synthesis of phosphate (B84403) triesters, alkyl sulfates have been shown to produce nearly quantitative yields, outperforming other common alkylating agents. oup.com
Scope and Objectives of Research on this compound
Research on this compound is primarily focused on its application as an alkylating agent in organic synthesis. scbt.com Key areas of investigation include its use in the production of industrial chemicals, such as surfactants and plasticizers. chemimpex.com Studies have also explored its role in modifying the properties of polymers like PVC. Furthermore, this compound serves as a model compound for studying the mechanisms of alkylation reactions and their environmental fate.
Physicochemical Characteristics of this compound
| Property | Value |
| Molecular Formula | C8H18O4S |
| Molecular Weight | 210.29 g/mol |
| Appearance | Colorless to pale yellow, oily liquid |
| Odor | Sharp, characteristic |
| Boiling Point | 115-116 °C at 6 mmHg |
| Melting Point | -79.7 °C |
| Density | 1.062 g/mL at 20 °C |
| Refractive Index | 1.421 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol and ether |
Sources: chemicalbook.comchembk.comfishersci.cawikidata.org
This compound is a diester of butanol and sulfuric acid. It is a colorless to pale yellow liquid with a distinct odor. chemicalbook.comcymitquimica.com Key physical properties include its insolubility in water and solubility in organic solvents like alcohol and ether. chemicalbook.com It is also noted to be sensitive to moisture. thermofisher.com
Synthesis and Manufacturing Processes
The primary method for synthesizing this compound involves the reaction of butanol with sulfuric acid. This esterification reaction is typically carried out under controlled temperature conditions, often at low temperatures (0–5°C) during the initial mixing phase to prevent unwanted side reactions. An acidic catalyst is generally required to facilitate the reaction.
An alternative synthesis route involves the use of tributyl borate, which is reacted with sulfuric acid. google.comchemicalbook.com This mixture is stirred first in an ice bath, then at room temperature, and finally heated to complete the reaction. google.comchemicalbook.com Industrial production may utilize continuous reactors to ensure consistent product quality and yield.
Chemical Reactivity and Reaction Mechanisms
The chemical reactivity of this compound is dominated by its function as an alkylating agent. It readily participates in nucleophilic substitution reactions where it transfers a butyl group to a nucleophile, with the sulfate ion acting as a leaving group.
One of the key reactions of this compound is hydrolysis. In the presence of water, it can break down to form butanol and sulfuric acid. This hydrolytic instability, particularly in aqueous alkaline conditions, necessitates careful handling and storage.
Applications in Industrial and Laboratory Settings
This compound finds application as a versatile reagent in both industrial and laboratory contexts.
Role as an Alkylating Agent
The primary use of this compound is as an alkylating agent in organic synthesis. scbt.com It is employed to introduce butyl groups into a variety of organic molecules, which can be a crucial step in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
Use in the Production of Other Chemicals
This compound serves as an intermediate in the manufacturing of various chemical products. It is used in the production of surfactants, which are key components of detergents and cleaning agents. chemimpex.comligninchina.comgreenagrochem.com It also finds application as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC). chemimpex.com In the realm of materials science, it is utilized in the formulation of surface coatings and paints to improve their durability and chemical resistance. chemimpex.com
Environmental Considerations
Environmental Fate and Degradation
This compound is not expected to be persistent in the environment. thermofisher.comfishersci.com It is susceptible to hydrolysis, which breaks it down into butanol and sulfuric acid. Compared to compounds like dibutyl phthalate (B1215562), which have more persistent hydrophobic aromatic structures, sulfate esters like this compound hydrolyze more readily. researchgate.net While it has low water solubility and is likely to sink in water, it contains volatile organic compounds (VOCs) that can evaporate from surfaces. thermofisher.com
Comparison with Structurally Related Compounds
When comparing this compound to other dibutyl esters, differences in their environmental behavior become apparent. For instance, aliphatic diesters like dibutyl sebacate (B1225510) are reported to degrade faster and present lower ecological risks than sulfate esters. In contrast, dibutyl phthalate is known for its greater environmental persistence.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEDOLJKVASKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211536 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-22-9 | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, dibutyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Kinetics of Dibutyl Sulfate
Advanced Preparation Techniques for Dibutyl Sulfate (B86663)
The synthesis of dibutyl sulfate can be achieved through several methods, each with distinct characteristics and applications. These range from direct esterification to more complex catalytic and industrial processes designed for efficiency and yield optimization.
Esterification Pathways from n-Butanol and Sulfuric Acid
A primary and straightforward method for synthesizing this compound is the direct esterification of n-butanol with sulfuric acid. ontosight.ai This reaction involves the controlled mixing of the two reactants. To manage the exothermic nature of the reaction and prevent undesirable side reactions such as decomposition, maintaining low temperatures, typically between 0–5°C, is crucial during the initial mixing phase.
The general reaction can be represented as: 2 CH₃(CH₂)₃OH + H₂SO₄ → (CH₃(CH₂)₃O)₂SO₂ + 2 H₂O
Following the initial combination, the reaction mixture is often stirred for several hours at low temperatures and then allowed to proceed at room temperature or slightly elevated temperatures (60-90°C) for an extended period to ensure completion. chemicalbook.com Purification of the resulting light brown liquid product may involve steps to remove residual acid, such as treatment with a polymer like poly(4-vinyl pyridine) followed by column chromatography. chemicalbook.com
Catalytic Approaches in this compound Synthesis
Catalysts play a vital role in enhancing the efficiency of this compound synthesis. While sulfuric acid can act as both a reactant and a catalyst, other catalytic systems have been explored to improve reaction rates and yields. ontosight.ai For instance, alkyl sulfates themselves can be used as catalysts in esterification reactions, such as the production of dibutyl phthalate (B1215562), where they have been shown to significantly shorten reaction times compared to conventional acid catalysts like sulfuric acid or p-toluenesulfonic acid. google.com
Another innovative approach involves the use of tributyl borate. In one method, sulfuric acid is added dropwise to tributyl borate, which is stirred in an ice bath. chemicalbook.comgoogleapis.com This is followed by a period of stirring at room temperature and then heating to drive the reaction to completion. chemicalbook.comgoogleapis.com This method aims to control the reaction and potentially minimize byproducts.
Industrial Production Methods and Process Optimization
On an industrial scale, the production of this compound is geared towards maximizing yield, ensuring consistent quality, and minimizing costs. yd-labs.com This often involves the use of continuous reactors, which allow for better control over reaction parameters such as temperature and reactant concentration, leading to a more uniform product.
Process optimization is a key consideration in industrial synthesis. yd-labs.com This involves a systematic approach to refine every aspect of the production process. Key areas for optimization include:
Simplifying Procedures: Streamlining the number of steps to reduce complexity and potential for error. yd-labs.com
Reducing Purification Steps: Developing methods that yield a purer product directly from the reaction, minimizing the need for extensive and costly purification. yd-labs.com
Cost Reduction: Selecting less expensive raw materials and optimizing reaction conditions to reduce energy consumption. yd-labs.com
Process Robustness: Ensuring the process is resilient to minor variations in conditions to minimize failure rates. yd-labs.com
In the context of sulfuric acid alkylation processes, where this compound can be an intermediate, optimization can involve separating it from other components like diisopropyl sulfate to enhance the efficiency and quality of the final alkylated hydrocarbon products. google.com
Reaction Mechanisms of this compound as an Alkylating Agent
This compound is primarily utilized as an alkylating agent in organic synthesis. cymitquimica.comscbt.com This reactivity stems from its ability to transfer a butyl group to a nucleophilic substrate. The mechanism of this transfer and the compound's subsequent decomposition pathways are critical to understanding its application in chemical reactions.
Nucleophilic Substitution Reactions Mediated by this compound
The core function of this compound as an alkylating agent is realized through nucleophilic substitution reactions. In these reactions, a nucleophile—a species with a lone pair of electrons—attacks the electrophilic carbon atom of the butyl group, leading to the displacement of the sulfate group, which acts as a leaving group. gacariyalur.ac.ingacbe.ac.in
The general form of this reaction is: Nu:⁻ + (CH₃(CH₂)₃O)₂SO₂ → Nu-CH₂(CH₂)₂CH₃ + ⁻OSO₂(O(CH₂)₃CH₃)
The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. gacbe.ac.in This is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This simultaneous bond formation (Nu-C) and bond breaking (C-O) results in an inversion of the stereochemical configuration at the carbon center. slideshare.net The rate of Sₙ2 reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile. gacariyalur.ac.in
Hydrolytic Pathways and Decomposition Kinetics of this compound
This compound is susceptible to hydrolysis, a reaction with water that leads to its decomposition. This process is particularly relevant as it affects the stability and handling of the compound. The hydrolysis reaction breaks the ester linkage, yielding butanol and sulfuric acid as the final products. wikipedia.org
(CH₃(CH₂)₃O)₂SO₂ + 2 H₂O → 2 CH₃(CH₂)₃OH + H₂SO₄
Influence of Reaction Conditions on Alkylation Efficiency
The efficiency of alkylation reactions using this compound is highly dependent on the specific conditions under which the reaction is conducted. Key parameters such as temperature and the choice of solvent play a critical role in determining the rate of the desired alkylation reaction versus competing side reactions like hydrolysis.
Temperature Dependence of Reaction Rates
Temperature is a critical factor that directly influences the kinetics of reactions involving this compound. In line with general chemical principles, an increase in temperature typically leads to a higher reaction rate for both the desired alkylation and undesired side reactions. acs.orgfrontiersin.org For instance, the synthesis of this compound itself, which involves the reaction of butanol with sulfuric acid, requires careful temperature control. Maintaining low temperatures, often between 0–5°C, is crucial during the initial mixing phase to prevent decomposition and other side reactions.
Conversely, when this compound is used as an alkylating agent, elevated temperatures can accelerate the transfer of the butyl group. However, this also increases the rate of thermal decomposition and hydrolysis, particularly in the presence of water. frontiersin.org This creates a necessary balance in industrial applications, where the temperature must be high enough to ensure a feasible reaction time but low enough to minimize the formation of by-products like butanol and sulfuric acid from hydrolysis, thereby maximizing the yield and purity of the alkylated product. The decomposition of similar sulfate-containing compounds is known to be significantly enhanced at elevated temperatures. frontiersin.org
| Temperature Range | Effect on Alkylation Rate | Effect on Side Reactions (Hydrolysis/Decomposition) | General Application |
|---|---|---|---|
| Low (0-25°C) | Slow | Minimal | Controlled synthesis of the reagent, reactions requiring high selectivity. |
| Moderate (25-80°C) | Moderate to Fast | Noticeable increase | Optimal range for many standard alkylation procedures, balancing rate and yield. |
| High (>80°C) | Very Fast | Significant; potential for rapid decomposition | Used when high conversion rates are needed quickly, often requiring anhydrous conditions. |
Solvent Effects on Alkylation and Hydrolysis
The solvent medium has a profound effect on both the rate and mechanism of reactions involving this compound. The polarity of the solvent and its ability to engage in hydrogen bonding are particularly influential. researchgate.netias.ac.in
For alkylation reactions, which typically proceed via an S_N2 mechanism, polar aprotic solvents are often favored. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) or hexamethylphosphoramide (B148902) (HMPA) can lead to rate accelerations of several orders of magnitude compared to reactions in protic solvents like water. nih.gov This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity, whereas polar aprotic solvents solvate the accompanying cation, leaving the nucleophile relatively "bare" and more reactive.
Conversely, the hydrolysis of sulfate esters is also highly sensitive to the solvent. nih.gov In aqueous solutions, the hydrolysis of dialkyl sulfates typically follows a bimolecular pathway (S_N2-type), where a water molecule acts as the nucleophile. nih.govnih.gov However, studies on analogous phosphate (B84403) esters show that changing the solvent can alter the reaction mechanism itself. For example, the solvolysis of a phosphate monoester dianion in less polar solvents like tert-butyl alcohol proceeds through a dissociative, unimolecular (S_N1-type) mechanism involving a metaphosphate intermediate. nih.gov This suggests that the hydrolysis of this compound in non-polar or weakly polar solvents may also deviate from the pathway observed in water, potentially influencing product distribution and reaction kinetics. nih.govnih.gov The use of aqueous ethanol (B145695) mixtures has been shown to decrease the rate of hydrolysis for esters as the ethanol content increases, which corresponds to a decrease in the medium's dielectric constant. ias.ac.in
| Solvent Type | Typical Examples | Effect on SN2 Alkylation Rate | Effect on Hydrolysis |
|---|---|---|---|
| Polar Protic | Water, Methanol (B129727), Ethanol | Slower; solvent cages and deactivates nucleophile. | Facilitates hydrolysis via SN2-type mechanism. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Faster; nucleophile is less solvated and more reactive. | Can accelerate hydrolysis compared to non-polar solvents. |
| Non-Polar Aprotic | Hexane (B92381), Toluene (B28343), Cyclohexane | Slow; poor solubility of ionic reactants. | Very slow, but may proceed via a different (e.g., SN1-type) mechanism. nih.gov |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level, offering insights that can be difficult to obtain through experimental methods alone. tandfonline.com Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable for studying the reactivity and interactions of molecules like this compound.
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It has been widely applied to study reaction kinetics and mechanisms for various pollutants and chemical compounds. tandfonline.comresearchgate.net For a molecule like this compound, DFT can be employed to elucidate its reactivity by calculating fundamental properties of its reaction pathways.
Through DFT calculations, it is possible to map the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. researchgate.net This allows for the calculation of key kinetic and thermodynamic parameters. For example, in studies of similar molecules, DFT has been used to determine activation energy barriers and reaction rate constants. researchgate.net The calculations can reveal the most reactive sites in a molecule for nucleophilic attack or radical-initiated reactions. researchgate.net While specific DFT studies on this compound are not prevalent in public literature, the methodology applied to analogous compounds like dibutyl phthalate demonstrates the potential. researchgate.netdergipark.org.tr For this compound, DFT could predict how different nucleophiles would interact with the butyl groups and the sulfate leaving group, providing a theoretical basis for understanding its alkylating behavior and hydrolytic stability.
| Parameter Derivable from DFT | Significance for this compound Reactivity |
|---|---|
| Activation Energy (Ea) | Quantifies the energy barrier for alkylation or hydrolysis, indicating kinetic feasibility. researchgate.net |
| Transition State (TS) Geometry | Reveals the molecular structure at the peak of the energy barrier, elucidating the reaction mechanism (e.g., SN2 vs. SN1 character). |
| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. |
| Rate Constants (k) | Allows for theoretical prediction of reaction speeds under various conditions. researchgate.net |
| Molecular Orbital Analysis (HOMO-LUMO) | Identifies the frontier orbitals to predict the most likely sites for nucleophilic or electrophilic attack. |
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a dynamic picture of molecular interactions, complementing the static, energy-focused view from DFT.
For this compound, MD simulations can offer critical insights into its behavior in a condensed phase, such as in a solvent. Simulations can model the hydrolysis pathway to identify pH-dependent intermediates and the associated energy barriers. They can reveal how solvent molecules arrange themselves around the this compound molecule, forming solvation shells that influence its reactivity. For instance, MD simulations have been used extensively to study the behavior of other sulfate-containing molecules, like sodium dodecyl sulfate (SDS), showing how they interact with water, lipid membranes, and other molecules. nih.goviphy.ac.cn Similarly, MD simulations could be used to investigate the diffusion of water molecules and nucleophiles toward the this compound molecule and the subsequent diffusion of products away from the reaction site. mdpi.com This provides a way to understand solvent effects and reaction dynamics that are averaged out in experimental observations.
Advanced Applications of Dibutyl Sulfate in Chemical Sciences
Dibutyl Sulfate (B86663) as a Reagent in Complex Organic Synthesis
Dibutyl sulfate's primary function in organic chemistry is to act as a potent butylation agent. Its chemical structure, featuring two butyl groups attached to a central sulfate moiety, facilitates the transfer of a butyl group to various nucleophilic substrates. This reactivity is harnessed in the synthesis of a wide array of organic molecules, from fine chemicals to specialized polymers.
Introduction of Butyl Groups into Organic Molecules
The introduction of a butyl group (C₄H₉) into a molecule can significantly alter its physical and chemical properties, such as increasing its lipophilicity, modifying its steric profile, or serving as a synthetic handle for further transformations. This compound provides an effective means of achieving this transformation through nucleophilic substitution reactions. The mechanism involves the attack of a nucleophile on one of the α-carbon atoms of the butyl groups, with the sulfate anion acting as a good leaving group.
This butylation capability is valuable in modifying a variety of organic compounds. For instance, in a study focused on synthesizing novel ferrocenyl chalcone (B49325) derivatives, this compound was employed as the alkylating agent to produce butylated ferrocenyl chalcone salts. nih.gov The reaction involved refluxing the ferrocenyl chalcone precursor with this compound in toluene (B28343) for three hours, resulting in the formation of N-butylpyridinium and other butylated ammonium (B1175870) salts with yields ranging from 40% to 75%. nih.gov
Synthesis of Pharmaceuticals and Agrochemicals via Butylation
The butylation of molecules is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. This compound is cited in patent literature as a potential alkylating agent for these purposes. tcichemicals.com For example, patents for potential obesity treatments and triazole-based antibacterial drugs describe the use of dialkyl sulfates, including this compound, for the quaternization of basic nitrogen-containing groups to produce the desired compounds. google.comgoogle.com Similarly, a patent for certain phenylacetamide compounds lists this compound as a viable reagent for alkylation. google.com
While specific, commercially available drugs are not always explicitly linked to this compound in open literature, its role is implied through its listing as a potential genotoxic impurity (PGI) in APIs. restek.com Regulatory bodies monitor for such impurities, which can be unreacted starting materials or by-products, suggesting its use in synthetic routes. restek.com
In the agrochemical sector, this compound can be used in the production of intermediates. For example, 2-Butoxyethanol (also known as butyl glycol) is a solvent used in the formulation of herbicides and other agricultural chemicals. atamanchemicals.comatamanchemicals.com One of the documented methods for producing 2-Butoxyethanol is the reaction of ethylene (B1197577) glycol with this compound. atamanchemicals.comatamanchemicals.com
The table below summarizes findings from a study on the butylation of ferrocenyl chalcones using this compound, highlighting the reaction conditions and outcomes.
| Product Name | Starting Material | Reagent | Reaction Conditions | Yield | Reference |
| 1-ferrocenyl-3-(3-N-butylpyridinium) prop-2-en-1-one | 1-ferrocenyl-3-(3-pyridinyl)prop-2-en-1-one | This compound (DBS) | Toluene, Reflux, 3 hours | 71% | nih.gov |
| 1-ferrocenyl-3-(4-N-butylpyridinium) prop-2-en-1-one | 1-ferrocenyl-3-(4-pyridinyl)prop-2-en-1-one | This compound (DBS) | Toluene, Reflux, 3 hours | 75% | nih.gov |
| 3-ferrocenyl-1-(3-N-butylpyridinium) prop-2-en-1-one | 3-ferrocenyl-1-(3-pyridinyl)prop-2-en-1-one | This compound (DBS) | Toluene, Reflux, 3 hours | 40% | nih.gov |
| 3-ferrocenyl-1-(4-N-butylpyridinium) prop-2-en-1-one | 3-ferrocenyl-1-(4-pyridinyl)prop-2-en-1-one | This compound (DBS) | Toluene, Reflux, 3 hours | 50% | nih.gov |
Role in the Production of Surfactants and Plasticizers
This compound serves as an intermediate in the chemical industry for the manufacture of other chemicals, including surfactants and plasticizers. cymitquimica.com
Its role in surfactant production is primarily as a butylation agent in the synthesis of quaternary ammonium compounds, a major class of cationic surfactants. mdpi.com These surfactants are used in a variety of applications, from disinfectants to fabric softeners. The synthesis involves the alkylation of a tertiary amine with an alkylating agent like this compound to form the quaternary ammonium salt. google.comontosight.ai
Regarding plasticizers, there is often confusion about the role of this compound in the production of dibutyl phthalate (B1215562) (DBP), a common plasticizer. The primary manufacturing process for DBP involves the reaction of n-butanol with phthalic anhydride. scribd.comresearch-solution.com However, when sulfuric acid is used as a catalyst in this or similar esterification reactions (such as the production of butyl acetate), this compound can be formed as an unwanted by-product. google.com Therefore, its presence is more indicative of a side reaction in certain manufacturing processes rather than its use as a primary reagent for plasticizer synthesis.
This compound in Industrial Chemical Processes
On an industrial scale, this compound is utilized in bulk chemical manufacturing, particularly in specialized alkylation processes. The handling and integration of this reagent into large-scale systems, including continuous reactors, are critical for efficient production.
Alkylation Processes in Bulk Chemical Manufacturing
In bulk chemical manufacturing, alkylation is a fundamental process. This compound can be formed and used within certain industrial streams, such as in sulfuric acid alkylation for producing high-octane gasoline components. When olefins like butylenes react with a sulfuric acid catalyst, they can form monoalkyl and dialkyl sulfates as intermediates. uit.no this compound, being a dialkyl sulfate, is primarily hydrocarbon-soluble and can be part of the reactor effluent. uit.no
Continuous Reactor Systems for this compound-Mediated Reactions
The use of continuous reactor systems, or flow chemistry, is increasingly favored in the chemical industry for its enhanced safety, efficiency, and scalability. The industrial production of this compound itself can be performed using continuous reactors to ensure consistent quality and yield.
While this compound is produced in continuous systems, its use as a primary butylation reagent in a continuous flow setup is less commonly documented in publicly available research. However, it is known to be present in some continuous industrial processes. For instance, in the continuous production of butyl acetate (B1210297) via a reactive distillation column, this compound can be formed as a trace by-product from the reaction between the n-butanol feedstock and the sulfuric acid catalyst. google.com This highlights its stability and presence under such process conditions, even if it is not the intended product or primary reagent. The broader field of continuous flow alkylation is well-established, often employing other reagents or phase transfer catalysts to achieve the desired transformations. uit.no
Toxicological and Ecotoxicological Investigations of Dibutyl Sulfate
In Vitro and In Vivo Assessment of Cytotoxicity and Genotoxicity
The capacity of dibutyl sulfate (B86663) to act as an alkylating agent is central to its cytotoxic and genotoxic effects. By transferring its butyl groups to nucleophilic sites on biologically important molecules like DNA, it can induce cellular damage and genetic mutations. Studies on analogous compounds, such as diethyl sulfate and dimethyl sulfate, have demonstrated that this class of chemicals can cause a range of chromosomal aberrations. bioline.org.brepa.gov
Alkylating agents are electrophilic compounds that covalently bind to nucleophilic centers in DNA, forming DNA adducts. researchgate.net This process is a primary mechanism of genotoxicity. mdpi.com Monofunctional alkylating agents, such as dialkyl sulfates, react at a single site. The specific atoms within the DNA that are targeted depend on the agent's chemical reaction type (SN1 or SN2). nih.gov
Agents like dimethyl sulfate, which react via an SN2 mechanism, predominantly alkylate nitrogen atoms in DNA bases, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being major targets. epa.govresearchgate.net While these are the most frequent adducts, it is the less common alkylation at oxygen atoms, such as the O6 position of guanine, that is considered highly mutagenic. researchgate.net If not repaired by cellular defense mechanisms like base excision repair, these O6-alkylguanine adducts can lead to mispairing during DNA replication, typically resulting in G:C to A:T transition mutations. researchgate.netfiveable.me The accumulation of such unrepaired DNA damage can lead to permanent mutations. europa.eu
The cellular response to DNA damage induced by alkylating agents is a critical determinant of cell fate. If the damage is extensive, the cell may trigger programmed cell death, or apoptosis, to eliminate itself and prevent the propagation of mutations. researchgate.net This process involves a cascade of specific proteins, such as caspases. Another potential outcome is the arrest of the cell cycle, which provides the cell with time to repair the damaged DNA before replication or division. nih.gov
While specific studies detailing these responses for dibutyl sulfate are limited in the publicly available literature, research on other chemicals demonstrates these pathways. For instance, certain compounds can induce cell cycle arrest at the G0/G1 or G2/M phase, preventing the cell from progressing to the next stage of division. nih.goviiarjournals.org If DNA repair is unsuccessful, the apoptotic pathway is often initiated. The toxicological properties of many chemicals are linked to their ability to induce apoptosis, which can be observed through morphological changes and the activation of key enzymes like caspases. researchgate.net
The toxicological effects of this compound are not uniform across all cell types and organ systems. Data from safety assessments indicate that the compound is considered harmful if swallowed. thermofisher.com Animal studies report moderate toxicity upon ingestion, with an oral lethal dose in rabbits identified at 200 mg/kg. However, detailed studies on specific organ toxicity following this compound exposure are not widely available.
Safety Data Sheets for this compound indicate a significant lack of data regarding carcinogenicity, germ cell mutagenicity, and reproductive toxicity. thermofisher.com Similarly, there is no specific information available on target organs for repeated or single exposures. thermofisher.com This highlights a critical gap in the understanding of the long-term, specific impacts of this compound on different organ systems. General protective measures recommended for handling the chemical suggest that inhalation and dermal contact are routes of exposure that should be minimized. cymitquimica.com
Cellular Responses to this compound Exposure (e.g., Cell Cycle Arrest, Apoptosis)
Dermal Sensitization and Immunological Responses
This compound is implicated as a skin sensitizer, meaning it can elicit an allergic immune response upon repeated contact with the skin. This is a significant concern, particularly in occupational settings where direct exposure may occur.
Allergic contact dermatitis is a type IV delayed hypersensitivity reaction. The process begins when a low-molecular-weight chemical, known as a hapten, penetrates the outer layer of the skin. epa.gov To become an allergen, the hapten must be reactive and bind to skin proteins to form a hapten-protein complex. This complex is then recognized and processed by antigen-presenting cells in the skin, primarily Langerhans cells. sci-hub.se
These activated cells migrate to the local lymph nodes, where they present the antigen to naive T-cells, priming them and leading to the generation of allergen-specific memory T-cells. sci-hub.se Upon subsequent exposure to the same chemical, these memory T-cells are recruited to the skin, initiating an inflammatory response that manifests as contact dermatitis. sci-hub.se The irritancy of a chemical can correlate with its ability to act as a sensitizer, as mild inflammation can increase the penetration of the allergen and stimulate the migration of dendritic cells. oup.com
While this compound is noted as a potential occupational hazard, specific quantitative risk assessments and detailed exposure studies are scarce in the available literature. Workplace exposure limits have been established for related compounds like dibutyl phosphate (B84403) and dibutyl phthalate (B1215562), but not explicitly for this compound in major occupational safety databases. ontario.casgul.ac.uk
The primary risk in an occupational setting involves direct skin contact and inhalation of vapors or aerosols. cymitquimica.com Safety guidelines for handling this compound emphasize the use of personal protective equipment, including gloves and respiratory protection, and ensuring adequate ventilation to minimize exposure. thermofisher.comcymitquimica.com The lack of established occupational exposure limits (OELs) from bodies like the Scientific Committee on Occupational Exposure Limits (SCOEL) underscores the data gaps for this specific compound. europa.eu Risk assessment, therefore, relies on general principles for controlling exposure to hazardous chemicals, including implementing proper handling procedures and engineering controls. cymitquimica.com
Mechanisms of Contact Dermatitis Induction
Endocrine Disruption Potential of this compound
The potential for chemical compounds to interfere with the endocrine systems of humans and wildlife is a significant area of toxicological research. However, for this compound, there is a notable lack of specific studies dedicated to its endocrine-disrupting capabilities. Technical safety documents often report that there is no available data to classify this compound as a reproductive toxin, and it is not typically listed as a known or suspected endocrine disruptor.
Comprehensive reproductive and developmental toxicology studies are essential for understanding a chemical's potential to affect fertility and offspring development. For this compound, there is a significant data gap in this area.
There are no specific studies available that evaluate the effects of this compound on the male reproductive system. Key endpoints such as testicular histology, sperm parameters, and male reproductive hormone levels have not been assessed.
Similarly, research on the effects of this compound on the female reproductive system is absent from the scientific literature. Data concerning effects on the estrous cycle, ovarian function, fertility, and developmental outcomes in female offspring following exposure are not available.
Table 1: Summary of Available Toxicological Data for this compound
| Toxicological Endpoint | Finding for this compound |
|---|---|
| Endocrine Disruption Potential | Not classified as a known endocrine disruptor; specific studies are unavailable. |
| Hormonal Pathway Modulation | No data available. |
| Reproductive Toxicity (Male & Female) | No data available. |
| Developmental Toxicity | No data available. |
Reproductive and Developmental Toxicology Studies
Male Reproductive System Effects
Environmental Fate and Ecotoxicity in Aquatic and Terrestrial Ecosystems
Understanding how a chemical behaves in the environment is crucial for assessing its potential ecological risk. While direct ecotoxicity studies on this compound are limited, its environmental fate can be predicted based on its chemical structure and properties.
The primary degradation pathway for this compound in the environment is expected to be hydrolysis. As a dialkyl sulfate ester, it is susceptible to reacting with water, breaking down into its constituent components: n-butanol and sulfuric acid. This hydrolytic instability means the parent compound is unlikely to persist long in aqueous environments.
The environmental impact following a release of this compound would therefore be primarily related to the properties of these two degradation products.
n-Butanol : This alcohol is readily biodegradable in both water and soil ecetoc.org. It is not expected to persist in the environment and has a low potential for bioaccumulation in the food chain, as indicated by its low octanol-water partition coefficient (log Kow) ecetoc.orgarkema.com. The environmental fate assessment suggests that n-butanol will be removed from soil and water within days to weeks epa.govepa.gov. Its toxicity to aquatic organisms is considered low arkema.com.
Sulfuric Acid : In the environment, sulfuric acid is quickly neutralized by the natural alkalinity of soil and water systems www.gov.uk. Its potential for environmental harm is primarily associated with the localized reduction of pH (acidification) if released in large quantities, which can be harmful to aquatic life and plants amootiranian.com. However, it is not persistent and does not bioaccumulate oecd.org. Small releases are generally buffered by the environment oecd.org.
Table 2: Environmental Fate of this compound Degradation Products
| Degradation Product | Key Environmental Fate Characteristics | Primary Ecotoxicological Concern |
|---|---|---|
| n-Butanol | Readily biodegradable; low bioaccumulation potential; partitions primarily to water and air. ecetoc.orgarkema.com | Low toxicity to aquatic organisms. arkema.com |
| Sulfuric Acid | Not persistent; rapidly neutralized in most environmental compartments. www.gov.ukoecd.org | Acidification (lowering of pH) from large releases, which is corrosive and harmful to local aquatic and terrestrial life. amootiranian.com |
Influence on Microbial Communities in Soil Ecosystems
Limited specific data is available regarding the direct influence of this compound on microbial communities within soil ecosystems. While it is suggested that this compound can alter metabolic pathways in soil microbes, detailed research findings and comprehensive studies on its specific effects on microbial diversity, biomass, and enzymatic activities in soil are not extensively documented in the available scientific literature. General principles of soil microbiology suggest that the introduction of a chemical compound can lead to shifts in microbial populations as some organisms may be ableto metabolize the substance while others may be inhibited by its presence. The hydrolysis of this compound into butanol and sulfuric acid could also indirectly affect soil microbial communities by altering soil pH and nutrient availability.
Bioaccumulation Potential and Environmental Persistence
The environmental fate of this compound is largely influenced by its chemical stability and interactions.
Environmental Persistence : this compound is not expected to be persistent in the environment. It undergoes hydrolysis in the presence of water, breaking down into butanol and sulfuric acid. This process suggests that its persistence in aquatic environments is unlikely. thermofisher.com Compared to more persistent organic pollutants like dibutyl phthalate, which has a more hydrophobic aromatic structure, sulfate esters such as this compound hydrolyze more readily.
Bioaccumulation Potential : There is some potential for this compound to bioaccumulate. thermofisher.com However, its rapid metabolism and hydrolysis into more water-soluble compounds would likely limit its bioconcentration in organisms.
Table 1: Environmental Fate Characteristics of this compound
| Property | Finding | Source |
|---|---|---|
| Persistence | Unlikely to be persistent; hydrolyzes in water. | thermofisher.com |
| Bioaccumulation | May have some potential to bioaccumulate. | thermofisher.com |
| Mobility in Soil | Spillage is unlikely to penetrate soil as the product is insoluble and sinks in water. It is not likely to be mobile in the environment due to its low water solubility, but may be mobile due to its volatility. | thermofisher.com |
Comparative Toxicological Analysis with Related Compounds
A comparative analysis of this compound with other alkylating agents and structurally related compounds provides context for its potential toxicity.
This compound vs. Dimethyl Sulfate : Dimethyl sulfate is a related sulfate ester but with methyl groups instead of butyl groups. Its smaller molecular size gives it greater volatility and reactivity compared to this compound. This increased reactivity makes dimethyl sulfate a more potent alkylating agent and, consequently, more hazardous.
This compound vs. Dibutyl Phthalate : Dibutyl phthalate is an aromatic diester, differing from this compound's sulfate ester structure. Dibutyl phthalate is primarily used as a plasticizer, while this compound serves as a reactive intermediate in chemical synthesis. A key difference in their environmental fate is that phthalates exhibit greater persistence due to their hydrophobic aromatic structures, whereas sulfate esters like this compound are more susceptible to hydrolysis.
This compound vs. Dibutyl Sebacate (B1225510) : Dibutyl sebacate is an aliphatic diester. Such compounds are generally readily biodegradable and have a low bioaccumulation potential (BCF < 100). Aliphatic diesters typically degrade faster and present lower ecological risks than sulfate esters.
Table 2: Comparative Properties of this compound and Related Compounds
| Property | This compound | Dimethyl Sulfate | Dibutyl Phthalate | Dibutyl Sebacate |
|---|---|---|---|---|
| Chemical Class | Sulfate Ester | Sulfate Ester | Aromatic Diester | Aliphatic Diester |
| Molecular Weight | 210.29 g/mol | 126.13 g/mol | 278.34 g/mol | Not specified |
| Primary Use | Research alkylating agent | Industrial methylation | Plasticizer | Cosmetics, lubricants |
| Toxicity Profile | Moderate (skin/eye irritant) | High (carcinogen, reproductive hazard) | Endocrine disruptor | Low systemic toxicity |
| Persistence | Hydrolyzes readily | Not specified | More persistent | Readily biodegradable |
Source:
Distinguishing this compound Toxicity from Dibutyl Phthalate
The toxicological profiles of this compound (DBS) and dibutyl phthalate (DBP) differ significantly, primarily due to their distinct chemical structures—a sulfate ester versus a phthalate ester. These structural differences influence their chemical reactivity, applications, environmental fate, and toxicological endpoints. This compound is primarily used as a reactive intermediate in chemical synthesis, specifically as an alkylating or sulfating agent. In contrast, dibutyl phthalate is widely used as a plasticizer to impart flexibility to polymers like PVC.
This compound is considered moderately toxic upon ingestion. chemicalbook.comchemdad.com The oral lethal dose (LD50) in rabbits is reported to be around 200 mg/kg, while in rats, the oral LD50 is 2,220 mg/kg. chemicalbook.com Its dermal toxicity is lower, with a reported LD50 in rats of 5000 mg/kg. chemicalbook.comchemdad.com Safety data sheets classify it as Category 4 for acute oral toxicity, with the hazard statement "Harmful if swallowed". fishersci.fifishersci.fi Upon decomposition, it can emit toxic fumes of sulfur oxides. chemicalbook.comchemdad.com Limited information is available regarding its long-term effects, but it is listed as a questionable carcinogen with some experimental tumorigenic data. chemicalbook.comchemdad.com
On the other hand, dibutyl phthalate exhibits low acute toxicity, with oral LD50 values in rats reported to be between 8,000 and 20,000 mg/kg. nih.gov The primary toxicological concerns for DBP are not its acute effects but its impact on the endocrine and reproductive systems. nih.gov It is recognized as an endocrine disruptor and has been shown to cause developmental and reproductive toxicity in animal studies. nih.gov The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for chronic oral exposure to DBP, highlighting concerns over long-term exposure. cir-safety.org
Environmentally, phthalate esters like DBP are known for their greater persistence due to their hydrophobic aromatic structures. In contrast, sulfate esters such as this compound are more susceptible to hydrolysis, breaking down into butanol and sulfuric acid.
Table 1: Comparative Toxicological Data of this compound vs. Dibutyl Phthalate
| Feature | This compound | Dibutyl Phthalate |
|---|---|---|
| Chemical Class | Sulfate Ester | Phthalate Ester |
| Primary Use | Reactive Intermediate (Alkylation) | Plasticizer |
| Acute Oral Toxicity (Rat LD50) | 2,220 mg/kg | 8,000 - 20,000 mg/kg nih.gov |
| Acute Oral Toxicity (Rabbit LD50) | ~200 mg/kg chemicalbook.comchemdad.com | Not available |
| Acute Dermal Toxicity (Rat LD50) | 5,000 mg/kg chemicalbook.comchemdad.com | >4,000 mg/kg (Rabbit) |
| Primary Hazard | Moderate acute toxicity chemicalbook.com | Reproductive & Endocrine Disruption nih.gov |
| Environmental Fate | Hydrolyzes more readily | Greater environmental persistence |
Differentiation from Other Aliphatic Diesters
This compound's toxicological profile also differs markedly from other aliphatic diesters, such as dibutyl sebacate and dibutyl adipate (B1204190). This differentiation stems from the core of their chemical structures: this compound is a diester of sulfuric acid, whereas compounds like dibutyl sebacate and dibutyl adipate are diesters of dicarboxylic acids (sebacic acid and adipic acid, respectively).
Aliphatic diesters like dibutyl sebacate and dibutyl adipate are generally characterized by low systemic toxicity. For instance, dibutyl sebacate has a very low acute oral toxicity, with a reported LD50 in rats of approximately 24,000 mg/kg. cpsc.gov Similarly, dibutyl adipate is considered not toxic in acute oral or dermal animal toxicity tests. researchgate.net Their primary applications are as plasticizers, solvents, and skin-conditioning agents in cosmetics and other consumer products. researchgate.net
In contrast, this compound exhibits more pronounced irritant properties and moderate acute toxicity. The presence of the sulfate group makes it a more reactive compound compared to the relatively inert aliphatic diesters. This reactivity is central to its use in chemical synthesis but also contributes to its higher hazard potential.
From an ecotoxicological standpoint, aliphatic diesters such as dibutyl sebacate are often readily biodegradable and pose a lower risk to the environment compared to sulfate esters. While there is limited ecotoxicological data on this compound, its hydrolysis products are butanol and sulfuric acid, which require their own environmental consideration.
Table 2: Comparative Data of this compound vs. Other Aliphatic Diesters
| Feature | This compound | Dibutyl Sebacate | Dibutyl Adipate |
|---|---|---|---|
| Core Structure | Sulfate Ester | Aliphatic Diester (Sebacic Acid) | Aliphatic Diester (Adipic Acid) |
| Acute Oral Toxicity (Rat LD50) | 2,220 mg/kg | ~24,000 mg/kg cpsc.gov | Not acutely toxic researchgate.net |
| Toxicity Profile | Irritant properties, moderate toxicity | Low systemic toxicity | Low systemic toxicity researchgate.net |
| Biodegradability | Not reported as readily biodegradable | High (readily biodegradable) | Readily biodegradable |
| Primary Use | Chemical Synthesis | Plasticizer, Cosmetics | Plasticizer, Cosmetics researchgate.net |
Analytical Methodologies for Dibutyl Sulfate Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for separating dibutyl sulfate (B86663) from reaction mixtures, by-products, or environmental matrices, enabling its precise quantification.
Gas chromatography is a standard and widely adopted method for assessing the purity of dibutyl sulfate and determining its content. Commercial suppliers of this compound routinely use GC to certify the purity of their products, often reporting levels exceeding 96.0%. semanticscholar.orgpharmaguideline.com The technique is effective due to the compound's volatility, allowing it to be vaporized and separated from non-volatile impurities.
In industrial processes, such as the production of butyl acetate (B1210297) where this compound can be an intermediate or impurity, gas chromatographic analysis is used to monitor and control the substance's concentration. nih.gov This often involves creating a calibration curve with a known standard of this compound to ensure accurate quantification. nih.gov While specific standardized methods are often proprietary, typical GC analysis involves a capillary column and a Flame Ionization Detector (FID), which is sensitive to organic compounds.
Table 1: Representative Gas Chromatography (GC) Purity Data for Commercial this compound
| Supplier/Source | Reported Purity | Analytical Method | Reference |
| Tokyo Chemical Industry (TCI) | >96.0% | Gas Chromatography (GC) | semanticscholar.org |
| Alfa Aesar | 95% | Not Specified (typically GC) | rsc.org |
| Apollo Scientific | 95% | Not Specified (typically GC) |
This table is representative of commercially available data and illustrates the common use of GC for purity assessment.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the analysis of this compound, especially for samples in complex matrices or for isolating impurities. chemicalbook.com Reverse-phase (RP) HPLC is a common mode used for its separation.
One documented method utilizes an RP-HPLC column with a mobile phase consisting of acetonitrile (B52724) and water, modified with an acid like phosphoric acid. chemicalbook.com For applications requiring detection by mass spectrometry (MS), volatile buffers such as formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. chemicalbook.com For other sulfated compounds, ion-pairing agents like dibutylamine (B89481) have been successfully used in the mobile phase to improve retention and resolution on reverse-phase columns, a strategy that could be applicable to this compound analysis. nist.gov
Table 2: Example of a Reverse-Phase HPLC Method for this compound Separation
| Parameter | Condition | Reference |
| Column | Newcrom R1 | chemicalbook.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | chemicalbook.com |
| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. The method is scalable for preparative separation. | chemicalbook.com |
Gas Chromatography (GC) for Purity and Content Determination
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound.
Infrared (IR) spectroscopy is a powerful tool for confirming the presence of key functional groups within the this compound molecule. The technique is primarily used for structural verification by identifying the characteristic absorption bands of the sulfate ester group (R-O-SO₂-O-R). researchgate.net The IR spectrum of this compound shows strong, characteristic absorption bands for the S=O and C-O-S linkages. chemicalbook.com The absence of a broad O-H absorption band confirms the complete esterification of sulfuric acid.
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~2870-2960 | C-H stretching | Butyl group (-CH₃, -CH₂) | chemicalbook.com |
| ~1350-1400 | S=O asymmetric stretching | Sulfate ester | chemicalbook.com |
| ~1150-1200 | S=O symmetric stretching | Sulfate ester | chemicalbook.com |
| ~900-1000 | C-O-S stretching | Sulfate ester | chemicalbook.com |
Data interpreted from the NIST Chemistry WebBook IR spectrum for sulfuric acid, dibutyl ester. chemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule, making it invaluable for structural confirmation and purity assessment. researchgate.net Both ¹H NMR and ¹³C NMR spectra yield distinct signals corresponding to the chemically non-equivalent protons and carbons of the two butyl groups.
In the ¹H NMR spectrum, the protons on the carbon adjacent to the sulfate oxygen (α-CH₂) are the most deshielded and appear furthest downfield as a triplet. The other methylene (B1212753) groups (β-CH₂ and γ-CH₂) appear as multiplets, while the terminal methyl group (δ-CH₃) appears as a triplet upfield. In the ¹³C NMR spectrum, a similar trend is observed, with the α-carbon appearing at the highest chemical shift.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Structure: δCH₃-γCH₂-βCH₂-αCH₂-O-SO₂-O-αCH₂-βCH₂-γCH₂-δCH₃) | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |
| α-CH₂ | ¹H NMR | ~4.2 - 4.4 | Triplet (t) |
| β-CH₂ | ¹H NMR | ~1.7 - 1.9 | Multiplet (m) |
| γ-CH₂ | ¹H NMR | ~1.4 - 1.6 | Multiplet (m) |
| δ-CH₃ | ¹H NMR | ~0.9 - 1.0 | Triplet (t) |
| α-C | ¹³C NMR | ~70 - 75 | - |
| β-C | ¹³C NMR | ~30 - 35 | - |
| γ-C | ¹³C NMR | ~18 - 22 | - |
| δ-C | ¹³C NMR | ~13 - 15 | - |
Predicted values are based on general NMR principles and data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions. nih.gov
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a definitive technique for the identification and quantification of this compound. medcraveonline.com The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, which serves as a molecular fingerprint.
Under electron ionization (EI), the this compound molecule (molecular weight: 210.29 g/mol ) undergoes predictable fragmentation. tcichemicals.com Common fragmentation pathways include the loss of a butoxy group (-OC₄H₉), a butyl group (-C₄H₉), and subsequent fragmentations of the butyl chain, leading to a series of characteristic ions.
Table 5: Major Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion/Fragment | Significance | Reference |
| 155 | [M - C₄H₉O]⁺ | Loss of a butoxy radical | tcichemicals.com |
| 99 | [HSO₄]⁺ or [C₄H₉O-SO₂]⁺ | Key sulfate-containing fragment | tcichemicals.com |
| 57 | [C₄H₉]⁺ | Butyl cation | tcichemicals.com |
| 56 | [C₄H₈]⁺ | Butene (from rearrangement) | tcichemicals.com |
| 41 | [C₃H₅]⁺ | Allyl cation | tcichemicals.com |
Data interpreted from the NIST Chemistry WebBook mass spectrum for sulfuric acid, dibutyl ester. tcichemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Analytical Techniques for Trace Analysis of this compound in Complex Matrices
The detection and quantification of this compound at trace levels in complex environmental and biological samples present significant analytical challenges. Due to its potential reactivity and the complexity of the matrices, highly sensitive and selective methods are required. Advanced analytical techniques, primarily centered around chromatography coupled with mass spectrometry, have been utilized to identify and measure this compound in various contexts.
Environmental Monitoring of this compound
The environmental presence of this compound is not extensively documented, and standardized monitoring methods are not widely established. However, research in related fields indicates that advanced chromatographic techniques are suitable for its trace analysis in environmental samples such as water.
Liquid Chromatography-Mass Spectrometry (LC-MS) has been identified as a key technology for the analysis of organic contaminants in industrial wastewater, including those from unconventional oil and gas extraction. In a study focused on the chemical composition of flowback and produced waters, High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) was employed. This research utilized Kendrick Mass Defect (KMD) analysis for the identification of various compounds, including this compound, in these complex water samples, demonstrating the capability of LC-MS for its detection in challenging environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. Its application has been demonstrated in the analysis of volatile components in food and beverage samples, which can be considered complex matrices. For instance, this compound was identified as a volatile component in tea wine using a method based on headspace solid-phase microextraction (SPME) followed by GC-MS. mdpi.com This approach allows for the extraction and concentration of volatile analytes from the sample matrix before chromatographic separation and detection.
The following table summarizes the GC-MS conditions used for the detection of this compound in a complex matrix, as reported in a study on tea wine.
| Parameter | Condition |
|---|---|
| Sample Preparation | Headspace Solid-Phase Microextraction (SPME) |
| Incubation Temperature | 80 °C |
| Incubation Time | 40 min |
| Gas Chromatograph (GC) Column | Not specified |
| Initial Column Temperature | 50 °C (held for 5 min) |
| Temperature Ramp | 5 °C/min to 220 °C (held for 15 min) |
| Vaporization Chamber Temperature | 250 °C |
| Carrier Gas | Helium (He) |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization | Chemical Ionization with methane (B114726) gas |
Data sourced from a study on the volatile components of tea wine. mdpi.com
Biological Sample Analysis
The analysis of this compound in biological samples is primarily of interest for biomonitoring of human exposure, particularly in occupational settings where such alkylating agents may be used. uzh.ch Direct measurement of this compound in biological fluids is challenging due to its reactive nature and rapid metabolism. uzh.ch A more robust approach involves the determination of biomarkers of exposure, such as adducts formed with macromolecules like hemoglobin. uzh.ch
This compound is an alkylating agent that can react with nucleophilic sites in proteins and DNA. The reaction with the N-terminal valine of hemoglobin to form N-butylvaline provides a stable biomarker that reflects exposure over the lifespan of an erythrocyte (approximately 120 days). A validated method for the determination of hemoglobin adducts from various alkylating agents, including N-butylvaline, has been developed, providing a reliable means for the biological monitoring of exposure to butylating agents like this compound. uzh.ch
The analytical methodology involves the isolation of erythrocytes from whole blood, precipitation of globin, and subsequent derivatization and cleavage of the N-terminal valine adducts using a modified Edman degradation with pentafluorophenyl isothiocyanate. The resulting derivatives are then analyzed by Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS). uzh.ch This method is highly selective and sensitive, allowing for the detection of low levels of exposure. uzh.ch
The table below outlines the key aspects of this biomonitoring method.
| Parameter | Description |
|---|---|
| Analyte | N-butylvaline (as a biomarker for this compound exposure) |
| Biological Matrix | Erythrocyte fraction of whole blood |
| Analytical Principle | Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) |
| Sample Preparation | Isolation of erythrocytes, lysis, globin precipitation, modified Edman degradation with pentafluorophenyl isothiocyanate, and extraction of the resulting pentafluorophenyl thiohydantoin derivatives. uzh.ch |
| Quantification Limit | While specific limits for N-butylvaline are not detailed, the method's quantitation limits for other alkylvaline adducts are in the range of tens to hundreds of pmol/g globin, indicating high sensitivity suitable for occupational and potentially environmental exposure assessment. uzh.ch |
Based on a validated method for the determination of hemoglobin adducts of alkylating agents. uzh.chpublisso.de
This biomonitoring approach offers a significant advantage over direct measurement of the parent compound by integrating exposure over a long period and overcoming the challenges associated with the instability of this compound in biological matrices.
Green Chemistry Principles and Sustainable Approaches for Dibutyl Sulfate
Development of Environmentally Benign Synthesis Routes
The conventional synthesis of dialkyl sulfates often involves corrosive mineral acids like sulfuric acid, which are difficult to recover and lead to the generation of significant acidic wastewater, posing environmental and handling challenges. epa.gov Greener routes focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key principle of green chemistry is the use of catalytic reagents over stoichiometric ones to minimize waste. researchgate.net Research into alternative catalysts for esterification reactions, which are analogous to dibutyl sulfate (B86663) synthesis, provides a roadmap for cleaner production.
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer a significant advantage over homogeneous liquid acids like H₂SO₄ because they are non-corrosive, easily separated from the reaction mixture, and often reusable. This simplifies product purification and drastically reduces waste streams. epa.govmdpi.com Studies on the synthesis of other dibutyl esters have demonstrated the effectiveness of various solid acid catalysts. For instance, a solid super acid catalyst (SO₄²⁻/TiO₂-ZrO₂) was used to synthesize dibutyl adipate (B1204190) with an esterification rate of 99.35%. researchgate.net Similarly, the production of dibutyl maleate (B1232345) has been achieved with high efficiency using a SO₄²⁻/Fe₂O₃ solid super acid catalyst. acs.org Amorphous zirconium titanium phosphate (B84403) has also proven effective for producing dibutyl phthalate (B1215562). epa.gov These solid catalysts can be filtered off after the reaction and reused, aligning with the principles of a circular economy.
Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), have emerged as effective and recyclable catalysts for esterification. mdpi.comrsc.org They can act as both the catalyst and the solvent, simplifying the process. mdpi.com Studies on the esterification of n-butanol have shown that BAILs can achieve high conversion rates under mild conditions. rsc.org A significant advantage is that the ester product often forms a separate liquid phase, allowing for easy separation by decantation. The ionic liquid can then be stripped of any residual water and reused with minimal loss of activity. rsc.orgresearchgate.net For example, the lactam-based Brønsted-acidic IL [CP][CH₃SO₃] showed no significant loss of catalytic activity after ten consecutive recycling runs in the esterification of acetic acid with 1-butanol. google.com
Enzymatic Catalysis: Biocatalysis using enzymes like lipases represents a highly specific and environmentally friendly alternative. researchgate.net Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and preventing side reactions. While direct enzymatic synthesis of dibutyl sulfate is not widely documented, the use of lipases for esterification is well-established. researchgate.net Furthermore, sulfatases are enzymes that catalyze the hydrolysis of sulfate esters, and research into arylsulfate sulfotransferases demonstrates the potential for biocatalytic sulfation of molecules under mild conditions using a suitable sulfate donor. rsc.org This enzymatic approach offers high chemo- and regioselectivity, which could minimize byproduct formation. rsc.orgnih.gov
Table 1: Comparison of Catalytic Systems for Esterification Reactions Relevant to this compound Synthesis
| Catalyst Type | Example Catalyst | Target Product | Conversion/Yield | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| Solid Acid | SO₄²⁻/TiO₂-ZrO₂ | Dibutyl Adipate | 99.35% | Reusable, non-corrosive, easy separation | researchgate.net |
| Solid Acid | SO₄²⁻/Fe₂O₃ | Dibutyl Maleate | 90% | Utilizes industrial by-product, reusable | acs.org |
| Ionic Liquid | [CP][CH₃SO₃] | n-Butyl Acetate (B1210297) | >93% (after 10 cycles) | Recyclable, high selectivity, mild conditions | google.com |
| Ionic Liquid | [BMIm][HSO₄] | n-Butyl Acrylate | High (LLE data) | Acts as both catalyst and extractant | acs.org |
| Enzyme | Lipase (Geotrichum candidum) | Methyl Oleate | 39.41% (in SC-CO₂) | Operates at mild conditions, high specificity | mdpi.com |
Solvents account for a large portion of the waste generated in chemical processes. researchgate.net Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a critical aspect of sustainable synthesis.
Supercritical Carbon Dioxide (sc-CO₂): Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties. rsc.org In the context of esterification, sc-CO₂ can enhance reaction rates and yields. Its gas-like viscosity and diffusivity improve mass transport of reactants to the catalyst surface, while its liquid-like density allows it to dissolve substrates. researchgate.net A key advantage is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state, leaving a solvent-free product. researchgate.net Studies have shown that lipase-catalyzed esterification yields can be significantly higher in sc-CO₂ compared to solvent-free or hexane-based systems. mdpi.com For example, the esterification of oleic acid with methanol (B129727) saw yields increase from ~10% in hexane (B92381) to nearly 40% in sc-CO₂. mdpi.com
Bio-based Solvents: Solvents derived from renewable resources, such as biomass, are gaining traction as sustainable alternatives to petroleum-derived solvents. mdpi.comsigmaaldrich.com Examples include Cyrene™ (dihydrolevoglucosenone), γ-Valerolactone (GVL), and various esters derived from the fermentation of sugars. sigmaaldrich.com For esterification reactions, bio-based esters like ethyl lactate (B86563) or carbonates like dimethyl carbonate are considered green options. researchgate.netnih.govunive.it Research has identified limonene (B3431351) and p-cymene, derived from citrus and wood pulp respectively, as effective bio-based solvents for esterification processes. researchgate.netwhiterose.ac.uk The selection of a suitable bio-solvent depends on matching its physical properties (e.g., polarity) to the specific reaction requirements. whiterose.ac.uk
Catalytic Systems for Reduced Waste Generation
Strategies for Mitigating Environmental Impact
While preventing waste at the source is the primary goal, developing effective remediation strategies for any potential release of this compound into the environment is also crucial for a comprehensive sustainable approach.
Should this compound contaminate water sources, methods would be required for its efficient removal. Research on structurally similar anionic surfactants, such as alkyl ether sulfates (AES), provides insight into potential treatment technologies.
Adsorption: Adsorption onto low-cost, widely available materials is a promising strategy for removing organic pollutants from wastewater. Rice husk, an agricultural byproduct, has demonstrated a high removal efficiency of 97% for anionic surfactants like linear alkyl benzene (B151609) sulfonates from aqueous solutions. ijche.com The mechanism involves physicochemical interactions between the surfactant and the adsorbent material. ijche.com The efficiency can depend on factors like pH, initial contaminant concentration, and the adsorbent's characteristics.
Biological Treatment: Conventional wastewater treatment processes, such as the activated sludge method, are highly effective at removing many common surfactants. Monitoring studies of treatment plants have shown that alkyl ether sulfates (AES) are removed at an average rate of 98% in activated sludge systems and 83% in trickling filter plants. oup.comoup.comresearchgate.net The primary removal mechanism is biodegradation, supplemented by sorption to sludge. oup.com This suggests that established biological wastewater treatment infrastructure would likely be effective in degrading this compound.
Table 2: Removal Efficiencies for Anionic Surfactants in Wastewater
| Treatment Method | Surfactant Type | Removal Efficiency | Key Conditions | Reference(s) |
|---|---|---|---|---|
| Adsorption | Linear Alkyl Benzene Sulfonate | 97% | Adsorbent: Rice Husk, pH 2 | ijche.com |
| Biological | Alkyl Ether Sulfates (AES) | 98% (average) | Activated Sludge Treatment | oup.comoup.com |
| Biological | Alkyl Ether Sulfates (AES) | 83% (average) | Trickling Filter Treatment | oup.comoup.com |
For recalcitrant organic compounds that may resist conventional treatment, Advanced Oxidation Processes (AOPs) offer a powerful alternative. These processes are characterized by the in-situ generation of highly reactive radical species that can degrade a wide range of pollutants into simpler, less harmful substances. mdpi.commdpi.com
Among the various AOPs, those based on the sulfate radical (SO₄•⁻) have gained significant attention. nih.govfrontiersin.org The sulfate radical possesses a high redox potential (2.5–3.1 V), a longer half-life compared to the hydroxyl radical, and is effective over a broad pH range (2.0-8.0), making it a versatile oxidant for environmental remediation. mdpi.comfrontiersin.org
Sulfate radicals are typically generated by activating stable persulfate salts (peroxydisulfate, S₂O₈²⁻, or peroxymonosulfate (B1194676), HSO₅⁻). acs.org This activation can be achieved through various methods, including heat, ultraviolet (UV) light, or transition metals like iron (Fe²⁺). mdpi.comnih.gov
The degradation of dibutyl phthalate (DBP), a compound structurally similar to this compound, has been studied using a UV/persulfate system. epa.govresearchgate.net In this process, UV light cleaves the peroxide bond in the persulfate ion to generate sulfate radicals, which then attack and degrade the DBP molecule. epa.gov The degradation kinetics were found to follow a pseudo-first-order model, with the rate being influenced by factors such as the initial concentrations of DBP and persulfate, solution pH, and the presence of other substances like natural organic matter, which can scavenge the radicals. epa.govresearchgate.net A key finding from studies on sulfate radical reactions is that they can proceed via radical addition, which can lead to the formation of other organosulfate products before complete mineralization occurs. nih.gov This highlights the importance of understanding the complete degradation pathway to ensure no persistent or harmful transformation products are formed.
Table 3: Kinetic Data for the Degradation of Dibutyl Phthalate (DBP) by Sulfate and Hydroxyl Radicals
| Radical Species | Second-Order Rate Constant (k) | Generation Method | Notes | Reference |
|---|---|---|---|---|
| Sulfate Radical (SO₄•⁻) | (1.2 ± 0.1) x 10⁸ M⁻¹s⁻¹ | UV/Persulfate | Determined by competition kinetics. | epa.gov |
| Hydroxyl Radical (HO•) | (6.3 ± 0.1) x 10⁹ M⁻¹s⁻¹ | UV/Persulfate | HO• is also generated in the UV/PS system. | epa.gov |
Advanced Oxidation Processes (AOPs) for Degradation
Hydroxyl Radical-Based Processes
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (HO•). ird.fr These processes are considered promising for the degradation of recalcitrant organic pollutants that are resistant to conventional treatment methods. ird.frfrontiersin.org The hydroxyl radical has a very high oxidation potential (1.8–2.7 V) and reacts rapidly with most organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. frontiersin.org AOPs can be driven by various energy sources or chemical combinations, including photocatalysis, ozonation, and systems like UV/persulfate which can generate both hydroxyl and sulfate radicals. ird.frepa.goviwaponline.com
While direct research on the degradation of this compound using hydroxyl radical-based processes is not extensively available in published literature, studies on analogous compounds, such as dibutyl phthalate (DBP), provide significant insights into the potential efficacy of this approach. For instance, the ultraviolet/persulfate (UV/PS) system, which generates both hydroxyl (HO•) and sulfate (SO₄•⁻) radicals, has been proven effective in degrading DBP. epa.govresearchgate.net Research indicates that hydroxyl radicals generally contribute more to DBP degradation than sulfate radicals in this system. epa.govresearchgate.net
In a study on the UV/PS system for DBP degradation, several factors were found to influence the process efficiency. An increase in the dosage of persulfate (PS), the source of the radicals, enhanced the degradation of DBP up to a certain concentration. epa.govresearchgate.net However, the degradation rate constant decreased as the initial concentration of DBP increased, likely due to the radical scavenging effect of the pollutant itself. epa.govresearchgate.net The pH of the solution also plays a critical role; degradation rates were observed to decrease significantly as the pH increased from 6.0 to 8.0. epa.govresearchgate.net This is attributed to the scavenging of radicals by hydroxide (B78521) ions and changes in the form of phosphate buffers used in the experiments. epa.govresearchgate.net
The presence of other substances in the water, such as natural organic matter (NOM) and bicarbonate ions (HCO₃⁻), was found to inhibit the degradation of DBP by quenching the reactive radicals. epa.govresearchgate.net Conversely, chloride ions (Cl⁻) exhibited a dual effect, enhancing degradation at lower concentrations before becoming inhibitory at higher levels. epa.govresearchgate.net
Table 1: Factors Influencing the Degradation of Dibutyl Phthalate (DBP) via a UV/Persulfate AOP System This table presents findings for Dibutyl Phthalate (DBP) as a proxy, due to the lack of specific data for this compound.
| Factor | Observation | Probable Reason | Reference |
|---|---|---|---|
| Persulfate (PS) Dosage | Degradation rate increases with PS dosage up to 1.6 mM. | Higher concentration of precursor leads to more radical generation. | epa.govresearchgate.net |
| Initial DBP Concentration | Pseudo-first-order rate constant decreases as initial DBP concentration increases. | Radical scavenging effect of the target pollutant itself at higher concentrations. | epa.govresearchgate.net |
| pH Level | Rate decreases significantly as pH rises from 6.0 to 8.0. | Scavenging of SO₄•⁻ and HO• by OH⁻ and changes in phosphate buffer species. | epa.govresearchgate.net |
| Natural Organic Matter (NOM) | Inhibits DBP degradation. | Scavenging (quenching) of sulfate and hydroxyl radicals. | epa.govresearchgate.net |
| Bicarbonate (HCO₃⁻) | Inhibits DBP degradation. | Acts as a powerful scavenger of both sulfate and hydroxyl radicals. | researchgate.net |
| Chloride (Cl⁻) | Enhances degradation at low concentrations (0-1 mM); inhibits at higher concentrations. | Dual role, potentially forming less reactive radical species at higher concentrations. | epa.govresearchgate.net |
Life Cycle Assessment of this compound Production and Use
A Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental inputs, outputs, and potential impacts of a product system throughout its entire life cycle. ncsu.edu This "cradle-to-grave" or "cradle-to-gate" analysis includes stages from raw material extraction, processing, manufacturing, transportation, and use to final disposal or recycling. ncsu.edueppa-eu.org
A theoretical "gate-to-gate" LCA for this compound production would focus on the transformation of inputs (raw materials and energy) into outputs (product, waste, and emissions) within the confines of a specific manufacturing process. The system boundaries would encompass the chemical reaction and purification steps.
The key stages and flows for a hypothetical LCA of this compound production would include:
Goal and Scope Definition : To quantify the environmental impact of producing 1 kg of this compound, focusing on energy consumption, resource depletion, and emissions. The assessment would be "gate-to-gate," starting with the input of raw materials and ending with the purified product ready for transport.
Life Cycle Inventory (LCI) : This phase involves quantifying all inputs and outputs. Inputs would include butanol and a sulfonating agent (like sulfuric acid), along with the energy (electricity, steam) required for heating, mixing, and purification processes. Outputs would consist of the main product (this compound), byproducts (e.g., water, dibutyl ether), waste streams (neutralized acid, spent catalysts), and emissions to air and water. google.com
Life Cycle Impact Assessment (LCIA) : The LCI data would be translated into potential environmental impacts. Categories would include global warming potential (from energy use and CO₂ emissions), acidification potential (from sulfur-containing emissions), and human toxicity potential, given the compound's hazardous nature. cymitquimica.com
Table 2: Illustrative Life Cycle Inventory for a Gate-to-Gate Production of this compound This table is a hypothetical representation as no specific LCA study for this compound was found.
| Life Cycle Stage | Inputs | Outputs | Potential Environmental Hotspots |
|---|
| Reaction | Butanol Sulfuric Acid (or other sulfonating agent) Energy (for heating/mixing) | Crude this compound Water Byproducts (e.g., Dibutyl ether) google.com Waste Heat | Energy consumption (fossil fuel use) Use and handling of corrosive and hazardous raw materials | | Neutralization & Washing | Sodium Hydroxide solution Water | Neutralized this compound Wastewater containing Sodium Sulfate google.com | Generation of large volumes of neutralization wastewater google.com Contamination of solid waste (sodium sulfate) with organic byproducts google.com | | Purification | Energy (for distillation/separation) | Purified this compound Residual waste stream | Energy intensity of purification processes Disposal of distillation residues | | Waste Management | Energy Treatment chemicals | Treated wastewater Solid hazardous waste for disposal google.com Air emissions | Cost and environmental impact of hazardous waste treatment and disposal google.com |
Future Directions and Research Gaps
Emerging Research Areas in Dibutyl Sulfate (B86663) Chemistry
The classical role of dibutyl sulfate as a straightforward butylating agent is expanding. Emerging research is beginning to explore its more nuanced reactivity and potential applications in complex molecular architectures. A significant area of interest lies in harnessing its reactivity for specialized chemical transformations. For instance, research into dialkyl sulfates is paving the way for their use in O-sulfation protocols when activated by agents like tetrabutylammonium (B224687) bisulfate, broadening their applicability to a diverse range of alcohols, phenols, and N-OH compounds, including complex molecules like carbohydrates and amino acids. researchgate.net
Furthermore, the catalytic potential of alkyl electrophiles, including dialkyl sulfates, is a nascent field of study. Recent investigations have shown that these compounds can function as Lewis acid catalysts through non-covalent carbon bond interactions, activating carbonyls for reactions such as acetal (B89532) formation. researchgate.net This discovery opens up a new paradigm for this compound, suggesting a future role beyond a simple reagent to that of a catalyst in various organic reactions. The exploration of its catalytic efficacy, potentially correlated with its molecular electrostatic potential (MEP) surface energies, represents a key direction for future research. researchgate.net
Unexplored Applications and Synthetic Transformations
While primarily used for introducing butyl groups, the full synthetic potential of this compound remains largely untapped. Future research could focus on developing novel synthetic transformations that leverage its unique properties. For example, its application in the synthesis of specialized hydantoin-based hybrid molecules, which are otherwise difficult to prepare, presents an interesting avenue. thieme-connect.de Although studies have employed dibutyl phosphate (B84403) (DBP) as a mild reagent for such cyclizations, the analogous potential of this compound in similar or new multi-step, one-pot syntheses is an area ripe for investigation. thieme-connect.de
Another area of exploration is its use in the synthesis of organoselenium compounds. Methodologies using Oxone® as an oxidant to generate electrophilic species from diselenides for cyclization reactions are being developed. chim.itresearchgate.net Investigating the role of this compound as a reagent or mediator in such transition-metal-free transformations could lead to novel pathways for creating complex heterocyclic systems like selenophenes. chim.itresearchgate.net The development of protocols for synthesizing highly functionalized benzo[b]thiophenes and other fused heterocyclic systems using this compound could also be a fruitful research direction. chim.it
Refined Toxicological and Ecotoxicological Risk Assessments
Current risk assessments for chemicals are evolving, with a clear trend towards more sophisticated and less animal-intensive methodologies. For this compound, future research must focus on refining its toxicological and ecotoxicological profile using these advanced approaches. There is a pressing need to move beyond standard toxicity tests and fill data gaps related to specific endpoints like endocrine disruption, which is a known concern for similar compounds like dibutyl phthalate (B1215562) (DBP). epa.govdiva-portal.org
Future assessments should incorporate a tiered scheme that includes mathematical models and trigger values to guide the testing process efficiently. nih.gov This involves integrating data on environmental fate and behavior to better predict exposure and risk. nih.gov For ecotoxicology, there is a need for more comprehensive risk evaluations of complex chemical mixtures that might include this compound in environmental samples. researchgate.net Methodologies like the Concentration Addition (CA) model can serve as a conservative initial step, but further research is needed to understand potential synergistic effects. service.gov.uk The development of high-throughput immunoassays and other advanced analytical techniques could facilitate more systematic and sensitive monitoring in environmental matrices. nih.gov A key research gap is the development of specific environmental thresholds and water quality objectives for this compound itself, moving beyond reliance on data from proxies like DBP. researchgate.netldwg.org
Innovations in Green Synthesis and Degradation Technologies
The traditional synthesis of dialkyl sulfates often involves reagents like sulfuric acid, which presents corrosion and waste disposal challenges. chemicalbook.comgoogle.com A major future direction is the development of green synthesis routes for this compound. This includes exploring the use of solid acid catalysts, such as hierarchical zeolites or ion-exchange resins, which can simplify product separation, minimize corrosive waste, and potentially be regenerated and reused. google.comresearchgate.net Research into optimizing reaction conditions, such as temperature and catalyst loading, with these green catalysts can lead to more sustainable and economically viable production processes. google.com
On the other end of the lifecycle, the degradation of this compound and related environmental contaminants is a critical research area. Advanced Oxidation Processes (AOPs) are emerging as highly effective for this purpose. mdpi.com Future research should focus on optimizing AOPs based on sulfate radicals (SR-AOPs), which show promise due to the high redox potential and longer half-life of sulfate radicals compared to hydroxyl radicals. frontiersin.org Innovations in this area include:
Novel Activation Methods: Exploring new ways to activate persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals, including new catalytic materials (e.g., metal-organic frameworks), electrochemical activation, and hybrid systems coupling UV or ultrasound with catalysts. frontiersin.orgmdpi.com
Photocatalytic Degradation: Developing and optimizing photocatalysts, such as modified transition metal dichalcogenides or various metal oxides, for the efficient degradation of sulfate-containing compounds under visible light, which is more energy-efficient than UV-based systems. rsc.orgmdpi.com
Mechanism Elucidation: Combining experimental work with computational modeling to gain a deeper understanding of the degradation pathways and mechanisms, which is crucial for designing more effective and targeted remediation strategies. rsc.orgresearchgate.net
The table below outlines potential areas for green technology innovation for this compound.
| Area of Innovation | Conventional Method | Potential Green Alternative/Future Direction | Key Research Focus |
|---|---|---|---|
| Synthesis | Reaction of butanol with concentrated sulfuric acid. chemicalbook.com | Use of solid acid catalysts (e.g., hierarchical zeolites, ion-exchange resins). google.comresearchgate.net | Catalyst efficiency, reusability, reaction optimization, waste reduction. |
| Degradation | Limited specific data; general reliance on natural attenuation or standard wastewater treatment. | Sulfate Radical-Based Advanced Oxidation Processes (SR-AOPs). frontiersin.org | Novel activation methods (catalytic, electrochemical), understanding radical chemistry. |
| Degradation | UV-based oxidation processes. | Visible-light photocatalysis using novel semiconductor materials. mdpi.com | Development of efficient visible-light-active catalysts, study of degradation kinetics and pathways. |
Integration of Computational and Experimental Approaches for Comprehensive Understanding
The synergy between computational modeling and experimental work is paramount for advancing the science of this compound. Future research will increasingly rely on this integrated approach to predict properties, elucidate mechanisms, and guide experimental design.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity and toxicity of chemicals based on their molecular structure. neovarsity.org For this compound, developing robust QSAR models can help forecast its toxicological properties and prioritize experimental testing. nih.govoup.com This involves building models using diverse descriptors and validating them against experimental data to ensure their predictive accuracy. acs.orgtandfonline.comnih.gov
Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into reaction mechanisms and kinetics. researchgate.net For example, DFT studies can be used to:
Predict the most reactive sites on the this compound molecule for reactions with radicals like OH• and SO4•−, which is crucial for understanding its degradation pathways. researchgate.net
Investigate reaction energy barriers and transition states for its synthetic transformations, helping to optimize reaction conditions and develop new catalytic processes. researchgate.net
Model its interactions with biological macromolecules to better understand its mechanisms of toxicity at a molecular level.
Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in different media, such as its hydrolysis pathways in aqueous solutions under various pH conditions, helping to resolve potential discrepancies in experimental data. The integration of these computational predictions with targeted laboratory experiments will enable a more comprehensive and nuanced understanding of this compound's chemistry and environmental impact. nih.gov
Q & A
Basic Question: What are the standard methodologies for synthesizing and characterizing dibutyl sulfate in laboratory settings?
Methodological Answer:
this compound (CAS 625-22-9) is typically synthesized via esterification reactions between sulfuric acid and butanol under controlled conditions. Key steps include:
- Temperature Control : Maintaining low temperatures (0–5°C) during acid-alcohol mixing to prevent side reactions like sulfonation or decomposition .
- Purification : Fractional distillation or solvent extraction to isolate this compound, with purity verification using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
- Characterization : Spectral analysis (e.g., IR spectroscopy for sulfate ester identification) and quantitative assays (e.g., titrimetric methods for sulfate content) to confirm structural and chemical integrity .
Basic Question: How should researchers design toxicity screening protocols for this compound?
Methodological Answer:
Toxicity studies require a tiered approach:
- In Vitro Assays : Start with cell viability tests (e.g., MTT assay on human epithelial cells) to assess acute cytotoxicity .
- Environmental Impact : Use aquatic models (e.g., Daphnia magna) for ecotoxicity profiling, adhering to OECD Test Guidelines 202 for acute immobilization .
- Data Validation : Cross-reference results with analogs like dibutyl sebacate or adipate to identify shared toxicity mechanisms, ensuring robust conclusions despite data gaps .
Advanced Question: How can computational modeling resolve contradictions in this compound’s reactivity data across studies?
Methodological Answer:
Contradictory reactivity data (e.g., hydrolysis rates in acidic vs. alkaline media) can be addressed via:
- Molecular Dynamics (MD) Simulations : Model hydrolysis pathways to identify pH-dependent intermediates and energy barriers .
- Comparative Analysis : Validate simulations against experimental kinetic data, using statistical tools (e.g., ANOVA) to reconcile discrepancies caused by solvent polarity or temperature variations .
- Analog-Based Predictions : Apply quantum mechanical calculations from structurally similar esters (e.g., dibutyl phosphate) to infer this compound’s behavior under untested conditions .
Advanced Question: What strategies ensure reproducibility in this compound’s catalytic applications?
Methodological Answer:
Reproducibility challenges in catalysis (e.g., alkylation efficiency) demand:
- Standardized Reporting : Document reaction parameters (e.g., solvent purity, catalyst loading) in alignment with FAIR data principles, ensuring metadata completeness .
- Error Analysis : Systematically quantify batch-to-batch variability using control experiments and sensitivity analysis .
- Supplemental Data : Share raw NMR spectra, chromatograms, and computational input files in open repositories to enable peer validation .
Advanced Question: How can researchers address gaps in this compound’s environmental fate data?
Methodological Answer:
For understudied endpoints like biodegradation or bioaccumulation:
- Analog Substitution : Use data from dibutyl adipate (CAS 105-99-7) to model hydrolysis half-lives, adjusting for structural differences via Hammett constants .
- Microcosm Studies : Simulate environmental matrices (e.g., soil-water systems) to track sulfate ester degradation pathways via LC-MS/MS .
- Weight-of-Evidence Approach : Integrate fragmentary data into probabilistic risk models, highlighting uncertainties for future research prioritization .
Basic Question: What are best practices for literature reviews on this compound’s applications?
Methodological Answer:
- Boolean Search Strategies : Use terms like (“this compound” OR “di-n-butyl sulfate”) AND (“synthesis” OR “toxicity”) in databases like SciFinder or Web of Science, applying proximity operators (e.g., NEAR/5) to refine results .
- Source Evaluation : Prioritize peer-reviewed journals over grey literature; assess for methodological rigor using criteria from (e.g., confounding variable control) .
- Citation Tracking : Follow seminal papers (e.g., U.S. EPA reports on sulfate esters) to map evolving research trends .
Advanced Question: How to design experiments investigating this compound’s role in reaction mechanisms?
Methodological Answer:
- Isotopic Labeling : Use O-labeled sulfuric acid to trace oxygen transfer pathways during esterification .
- In Situ Spectroscopy : Employ Raman or FTIR to capture transient intermediates in real-time .
- Kinetic Isotope Effects (KIE) : Compare / ratios to distinguish between concerted and stepwise mechanisms .
Basic Question: How to ensure ethical and reliable data reporting in this compound studies?
Methodological Answer:
- Transparency : Disclose conflicts of interest (e.g., industry funding) and raw data availability in compliance with journal policies .
- Peer Review : Submit to journals mandating independent validation of spectral/analytical data .
- Pre-registration : Publish experimental designs on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
